8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves a regio and diastereoselective strategy. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . The reaction is highly efficient and operationally simple, yielding complex bicyclic structures in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of flow microreactor systems can be applied. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors can streamline the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the sulfonyl and methoxyphenyl groups.
(1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane: Another bicyclic compound with different substituents and stereochemistry.
Uniqueness
The presence of the 5-chloro-2-methoxyphenylsulfonyl group in 8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[321]octane imparts unique chemical properties, making it distinct from other similar compounds
Properties
IUPAC Name |
8-(5-chloro-2-methoxyphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-10-7-12-4-5-13(8-10)17(12)21(18,19)15-9-11(16)3-6-14(15)20-2/h3,6,9,12-13H,1,4-5,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFBRVLRILOYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3CCC2CC(=C)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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